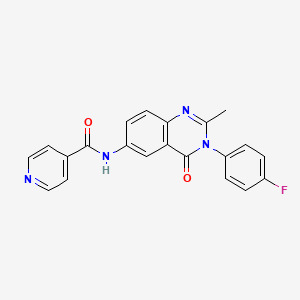
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)isonicotinamide is a useful research compound. Its molecular formula is C21H15FN4O2 and its molecular weight is 374.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)isonicotinamide is a compound that belongs to the class of quinazolinone derivatives, known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily enzymes and receptors. The compound exhibits potential as an antitumor agent by inhibiting cell proliferation and inducing apoptosis in cancer cells. It achieves this by binding to active sites or allosteric sites on target enzymes, thereby modulating their functions.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise in antimicrobial applications. Studies have demonstrated that quinazolinone derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the fluorophenyl and isonicotinamide moieties can significantly alter potency and selectivity. For example, the introduction of different substituents on the phenyl ring has been shown to enhance enzyme inhibition and cytotoxicity.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 0.051 | |
| Antibacterial | Staphylococcus aureus | 0.312 | |
| Enzyme Inhibition | Xanthine Oxidase | 0.031 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| N-(3-(4-fluorophenyl)-2-methyl... | Fluorine at para position | Enhanced potency |
| N-(3-(phenyl)-2-methyl... | No fluorine | Reduced activity |
| N-(3-(4-chlorophenyl)-2-methyl... | Chlorine at para position | Moderate potency |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of quinazolinone derivatives, this compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 0.051 μM, demonstrating its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various quinazolinone derivatives, including this compound. The study revealed that it exhibited potent antibacterial activity against Staphylococcus aureus with an IC50 value of 0.312 μM, suggesting its potential application in treating bacterial infections.
Propiedades
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2/c1-13-24-19-7-4-16(25-20(27)14-8-10-23-11-9-14)12-18(19)21(28)26(13)17-5-2-15(22)3-6-17/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVLTGPJVZUWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














